molecular formula C10H7N3O B2753483 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 71993-20-9

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B2753483
CAS No.: 71993-20-9
M. Wt: 185.186
InChI Key: WDULLPIFJCJVCX-UHFFFAOYSA-N
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Description

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The quinoline scaffold is known for its presence in various natural products and synthetic drugs, making it a valuable structure in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of an appropriate aniline derivative with a malononitrile derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to promote cyclization and formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce production costs. The choice of solvents and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .

Scientific Research Applications

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable lead compound in drug discovery.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as Alzheimer’s, cancer, and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. In antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
  • 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
  • 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Uniqueness

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to the presence of the amino group at position 4, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds. Its diverse reactivity and potential for modification distinguish it from other similar quinoline derivatives .

Properties

IUPAC Name

4-amino-2-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-5-7-9(12)6-3-1-2-4-8(6)13-10(7)14/h1-4H,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDULLPIFJCJVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile (example 72) (0.66 g, 3.23 mmol) was suspended in DMF (7 mL), and 4-methoxybenzylamine (0.94 mL, 7.26 mmol) was added. The reaction was heated at 100° C. for 1 hour and the DMF was removed under vacuum. The residue was dissolved in TFA (6 mL) and stirred at room temperature for 30 minutes and dichloromethane (10 mL) was added. The solid product that formed was collected, suspended in water and the solution stirred overnight. The solid was collected by filtration to give 4-amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile (0.150 g, 25%) as a white solid. M.p.: >250° C. 1H NMR (400 MHz, DMSO-d6) δ7.19 (m, 2H), 7.57 (m, 1H), 7.88 (bs, 2H), 8.12 (d, J=7.6 Hz, 1H), 11.23 (s, 1H). MS 186 (MH+).
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

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